molecular formula C8H9ClN2 B147414 (S)-2-Amino-2-phenylacetonitrile hydrochloride CAS No. 53941-45-0

(S)-2-Amino-2-phenylacetonitrile hydrochloride

Cat. No.: B147414
CAS No.: 53941-45-0
M. Wt: 168.62 g/mol
InChI Key: OGSYCVCLXAFDNE-DDWIOCJRSA-N
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Description

(S)-2-Amino-2-phenylacetonitrile hydrochloride is a chiral compound with significant importance in organic synthesis and pharmaceutical research. It is a derivative of phenylacetonitrile, featuring an amino group and a phenyl group attached to the same carbon atom, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-phenylacetonitrile hydrochloride typically involves the Strecker synthesis, which is a well-known method for preparing α-amino nitriles. The reaction involves the condensation of benzaldehyde with ammonia and hydrogen cyanide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions usually require a controlled temperature and pH to ensure the desired stereochemistry and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve the efficiency of the process. The use of chiral catalysts and enantioselective synthesis techniques can also be employed to enhance the stereochemical purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-phenylacetonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-2-Amino-2-phenylacetonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, such as amino acids and peptides.

    Medicine: It is used in the development of drugs and therapeutic agents, particularly those targeting neurological and cardiovascular diseases.

    Industry: It is employed in the production of fine chemicals and specialty chemicals used in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-phenylacetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to various bioactive molecules that exert their effects through different mechanisms, such as enzyme inhibition, receptor binding, and modulation of signaling pathways. The exact mechanism depends on the specific derivative or product formed from the compound.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-2-phenylacetonitrile hydrochloride: The enantiomer of (S)-2-Amino-2-phenylacetonitrile hydrochloride, with similar chemical properties but different biological activities.

    Phenylacetonitrile: The parent compound, lacking the amino group, used in various organic synthesis reactions.

    2-Amino-2-phenylacetic acid: A related compound with a carboxylic acid group instead of a nitrile group.

Uniqueness

This compound is unique due to its chiral nature and the presence of both an amino and a nitrile group, making it a versatile intermediate in the synthesis of a wide range of bioactive molecules. Its ability to undergo various chemical reactions and form different derivatives further enhances its utility in scientific research and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-2-phenylacetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8H,10H2;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSYCVCLXAFDNE-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53941-45-0
Record name 2-amino-2-phenylacetonitrile hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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